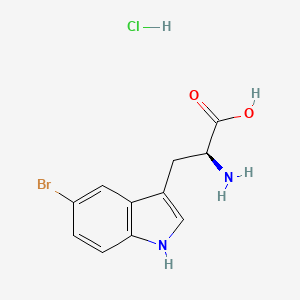
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride is a synthetic compound that belongs to the class of amino acids It features a brominated indole moiety, which is a structural motif commonly found in various biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride typically involves the bromination of an indole derivative followed by the introduction of the amino acid side chain. The general synthetic route can be summarized as follows:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature.
Formation of Amino Acid Derivative: The brominated indole is then reacted with a suitable amino acid derivative, such as (S)-2-amino-3-bromopropanoic acid, under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide, followed by reduction to the corresponding amine.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid.
Substitution: Formation of (2S)-2-amino-3-(5-azido-1H-indol-3-yl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for the synthesis of bioactive compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. This binding can modulate the activity of these proteins, leading to various biological effects. The bromine atom may also participate in halogen bonding, further influencing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
(2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid: Features a fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets. Additionally, the brominated indole moiety can undergo specific chemical transformations that are not possible with other halogenated derivatives.
Eigenschaften
Molekularformel |
C11H12BrClN2O2 |
|---|---|
Molekulargewicht |
319.58 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H11BrN2O2.ClH/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16;/h1-2,4-5,9,14H,3,13H2,(H,15,16);1H/t9-;/m0./s1 |
InChI-Schlüssel |
ZBFIOPVOPIGJEP-FVGYRXGTSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
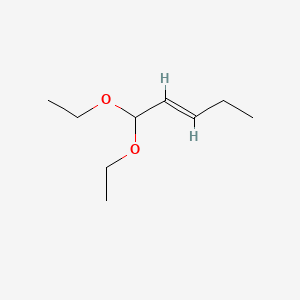

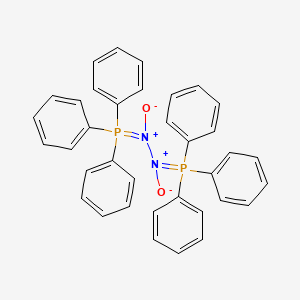

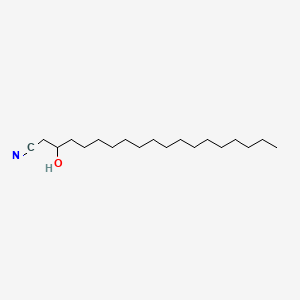
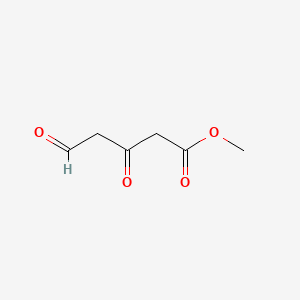
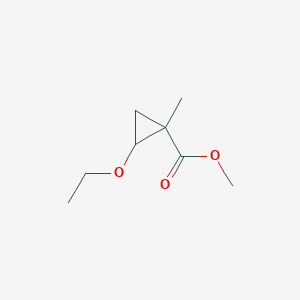
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
